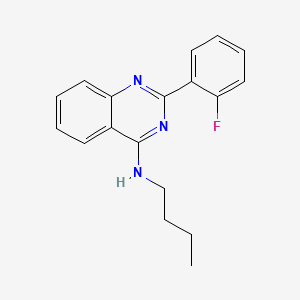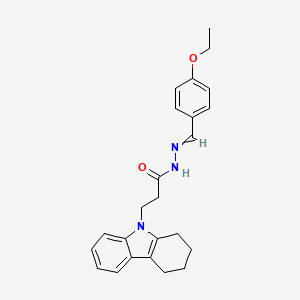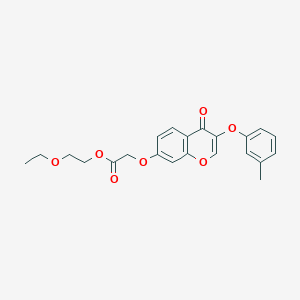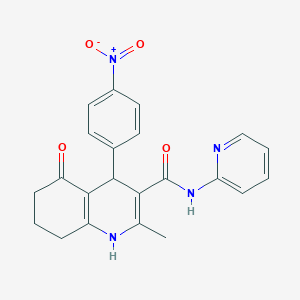![molecular formula C24H24N6O3 B11645402 3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)
3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-ジメトキシフェニル)-N'-[(E)-(3,5-ジメチル-1-フェニル-1H-ピラゾール-4-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、潜在的な生物活性のために、医薬品化学および医薬品研究の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
3-(3,4-ジメトキシフェニル)-N'-[(E)-(3,5-ジメチル-1-フェニル-1H-ピラゾール-4-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、複数段階の有機反応を伴います。出発物質には、通常、3,4-ジメトキシベンズアルデヒドと3,5-ジメチル-1-フェニル-1H-ピラゾール-4-カルボヒドラジドが含まれます。合成における主要なステップには、目的の生成物を形成するための制御された条件下での縮合反応が含まれる場合があります。
工業生産方法
この化合物の特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室合成手順のスケールアップを伴います。これには、最終生成物の高収率と純度を保証するために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
3-(3,4-ジメトキシフェニル)-N'-[(E)-(3,5-ジメチル-1-フェニル-1H-ピラゾール-4-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: この化合物は、官能基が他の求核剤に置き換えられる求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過酸化水素。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 適切な触媒の存在下で、アミンまたはチオールなどの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応するアルデヒドまたはケトンを生成する可能性があり、一方、還元はアルコールを生成する可能性があります。
科学的研究への応用
3-(3,4-ジメトキシフェニル)-N'-[(E)-(3,5-ジメチル-1-フェニル-1H-ピラゾール-4-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、いくつかの科学的研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または活性剤としての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果が調査されています。
工業: 特定の特性を持つ新しい材料の開発に利用されます。
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
3-(3,4-ジメトキシフェニル)-N'-[(E)-(3,5-ジメチル-1-フェニル-1H-ピラゾール-4-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドがその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または生物学的経路に関与する他のタンパク質などです。この化合物の構造により、これらの標的に結合してその活性を調節し、観察される生物学的効果をもたらすことができます。
類似の化合物との比較
類似の化合物
- 3-(3,4-ジメトキシフェニル)メチリデンアミノ誘導体
- 3-(3,4-ジメトキシフェニル)プロピオン酸誘導体
独自性
3-(3,4-ジメトキシフェニル)-N'-[(E)-(3,5-ジメチル-1-フェニル-1H-ピラゾール-4-イル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドを際立たせているのは、特定の化学的および生物学的特性を与える官能基のユニークな組み合わせです。これは、研究と潜在的な治療応用にとって貴重な化合物です。
類似化合物との比較
Similar Compounds
- 3-(3,4-dimethoxyphenyl)methylideneamino derivatives
- 3-(3,4-dimethoxyphenyl)propionic acid derivatives
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H24N6O3 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-15-19(16(2)30(29-15)18-8-6-5-7-9-18)14-25-28-24(31)21-13-20(26-27-21)17-10-11-22(32-3)23(12-17)33-4/h5-14H,1-4H3,(H,26,27)(H,28,31)/b25-14+ |
InChIキー |
KQYWZOJJSSNAIX-AFUMVMLFSA-N |
異性体SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC |
正規SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11645323.png)

![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645334.png)
![N-(3-chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11645340.png)
![3-(2-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645347.png)
![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645365.png)
![(6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645377.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645380.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11645383.png)


![2-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11645392.png)
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)

